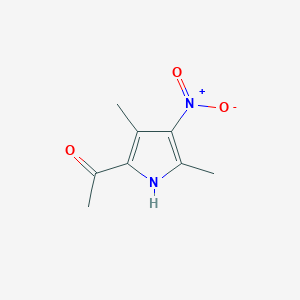
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) is a chemical compound that belongs to the family of oxazolidinones. It is commonly known as Linezolid and is used as an antibiotic for treating various bacterial infections. In recent years, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) works by inhibiting the bacterial protein synthesis process. It binds to the bacterial ribosome and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has a low toxicity profile and minimal side effects. However, it has been reported to cause reversible myelosuppression in some patients. Myelosuppression is a condition where the bone marrow does not produce enough blood cells, leading to anemia, thrombocytopenia, and leukopenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in lab experiments is its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria. However, its use is limited by the development of bacterial resistance. Prolonged use of Linezolid can lead to the emergence of resistant bacterial strains, making it less effective over time.
Zukünftige Richtungen
1. Development of new derivatives of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) with improved antibacterial activity and reduced toxicity.
2. Investigation of the potential use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in the treatment of viral and fungal infections.
3. Exploration of the use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in agriculture as a pesticide or herbicide.
4. Investigation of the mechanism of bacterial resistance to 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) and development of strategies to overcome it.
5. Study of the pharmacokinetics and pharmacodynamics of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) can be achieved through a multi-step process. The first step involves the condensation of 2-amino-2-methyl-1-propanol with acetaldehyde to form 2-(2-hydroxyethyl)-2-methyl-1,3-oxazolidine. This intermediate is then reacted with propene and hydrogen peroxide to form 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI).
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has been extensively studied for its antibacterial properties. It has been found to be effective against various bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antibacterial properties, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has also been shown to have antiviral and antifungal properties.
Eigenschaften
CAS-Nummer |
148028-26-6 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1 |
InChI-Schlüssel |
GWNYIBDPCPPSNC-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=O)N1CC=C |
SMILES |
CC(C)C1COC(=O)N1CC=C |
Kanonische SMILES |
CC(C)C1COC(=O)N1CC=C |
Synonyme |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
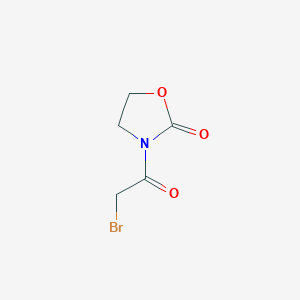


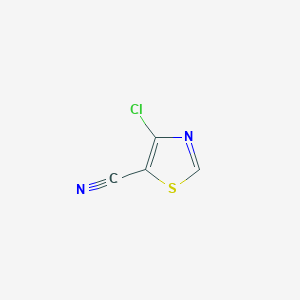

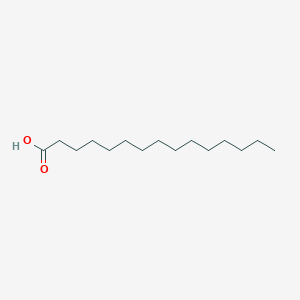
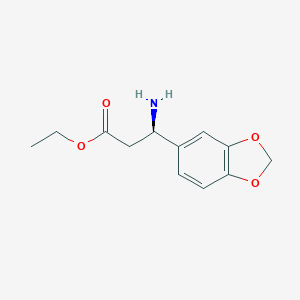



![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

